molecular formula C14H13ClFNO2S B4557266 3-chloro-6-fluoro-N-[(oxolan-2-yl)methyl]-1-benzothiophene-2-carboxamide

3-chloro-6-fluoro-N-[(oxolan-2-yl)methyl]-1-benzothiophene-2-carboxamide

Cat. No.: B4557266
M. Wt: 313.8 g/mol
InChI Key: ZLEZPFSBALKXDB-UHFFFAOYSA-N
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Description

3-chloro-6-fluoro-N-[(oxolan-2-yl)methyl]-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the benzothiophene family Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Scientific Research Applications

3-chloro-6-fluoro-N-[(oxolan-2-yl)methyl]-1-benzothiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Materials Science: The compound is explored for its use in the development of organic semiconductors and other advanced materials.

    Biological Research: It is used in studies investigating its biological activity and potential therapeutic effects.

    Chemical Synthesis: The compound serves as a building block in the synthesis of more complex molecules for research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-6-fluoro-N-[(oxolan-2-yl)methyl]-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-bromo-1-(2-thienyl)ethanone.

    Introduction of Chlorine and Fluorine: Chlorination and fluorination reactions are carried out using reagents like thionyl chloride (SOCl2) and fluorine gas (F2) or other fluorinating agents.

    Attachment of the Oxolan-2-yl Methyl Group: This step involves the reaction of the benzothiophene derivative with oxirane (ethylene oxide) in the presence of a base, such as sodium hydride (NaH), to form the oxolan-2-yl methyl group.

    Formation of the Carboxamide Group: The final step involves the reaction of the intermediate compound with an amine, such as methylamine, to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-6-fluoro-N-[(oxolan-2-yl)methyl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzothiophene derivatives.

Mechanism of Action

The mechanism of action of 3-chloro-6-fluoro-N-[(oxolan-2-yl)methyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-6-fluoro-1-benzothiophene-2-carboxamide: Lacks the oxolan-2-yl methyl group.

    3-chloro-1-benzothiophene-2-carboxamide: Lacks both the fluorine and oxolan-2-yl methyl groups.

    6-fluoro-1-benzothiophene-2-carboxamide: Lacks the chlorine and oxolan-2-yl methyl groups.

Uniqueness

3-chloro-6-fluoro-N-[(oxolan-2-yl)methyl]-1-benzothiophene-2-carboxamide is unique due to the presence of both chlorine and fluorine atoms, as well as the oxolan-2-yl methyl group

Properties

IUPAC Name

3-chloro-6-fluoro-N-(oxolan-2-ylmethyl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClFNO2S/c15-12-10-4-3-8(16)6-11(10)20-13(12)14(18)17-7-9-2-1-5-19-9/h3-4,6,9H,1-2,5,7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLEZPFSBALKXDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=C(C3=C(S2)C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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